1,3-Bis(3-chloro-4-methylphenyl)urea
Overview
Description
1,3-Bis(3-chloro-4-methylphenyl)urea: is an organic compound with the molecular formula C15H14Cl2N2O It is characterized by the presence of two 3-chloro-4-methylphenyl groups attached to a central urea moiety
Mechanism of Action
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2c9, and cyp2d6 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.
Mode of Action
Its inhibitory effect on certain cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes .
Biochemical Pathways
Given its inhibitory effect on cytochrome p450 enzymes, it can be inferred that it may impact drug metabolism and pharmacokinetic pathways .
Pharmacokinetics
1,3-Bis(3-chloro-4-methylphenyl)urea exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests that it has good membrane permeability . Its water solubility is relatively low, which may affect its bioavailability .
Result of Action
Its inhibitory effect on cytochrome p450 enzymes could potentially alter the metabolism and efficacy of co-administered drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs or substances can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-chloro-4-methylphenyl)urea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 3-chloro-4-methylaniline . The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-chloro-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: 1,3-Bis(3-chloro-4-methylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding properties and effects on proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its activity against certain diseases and its ability to modulate biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1,3-Bis(4-chloro-3-methylphenyl)urea
- 1,3-Bis(3-chloro-4-fluorophenyl)urea
- 1,3-Bis(3-chloro-4-methoxyphenyl)urea
Comparison: 1,3-Bis(3-chloro-4-methylphenyl)urea is unique due to the presence of both chlorine and methyl groups on the phenyl rings. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, which differentiate it from other similar compounds.
Properties
IUPAC Name |
1,3-bis(3-chloro-4-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-5-11(7-13(9)16)18-15(20)19-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKXYSKISJGPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148335 | |
Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107947-94-4 | |
Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107947944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(3-CHLORO-4-METHYLPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.